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molecular formula C8H6ClFN2O3 B2803712 N-(4-chloro-2-fluoro-5-nitrophenyl)acetamide CAS No. 95635-45-3

N-(4-chloro-2-fluoro-5-nitrophenyl)acetamide

Cat. No. B2803712
M. Wt: 232.6
InChI Key: QXPWQNJSUGIFPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06664400B2

Procedure details

To a stirred solution of 375.2 g (2 mole) of N-(4-chloro-2-fluorophenyl)acetamide in 600 mL of concentrated sulfuric acid and 400 mL of oleum (30%) was added 166 mL of a 1:1 mixture of nitric acid (100%) and concentrated sulfuric acid at 0° C. over a period of 1.5 hours. After the addition was complete, the reaction mixture was poured into 11 L of ice water. The precipitate was filtered and the filter cake suspended in 200 mL of water. The solid was redissolved by the addition of 2 L of ethyl acetate and neutralized with aqueous NaOH to pH 7. The two phase mixture was heated to 50° C. and separated. The organic layer was washed with 150 mL of water. 200 mL of ethyl acetate were distilled off and the remaining solution was treated with 12 g of Celite® at 70° C., filtered and washed with another 200 mL of ethyl acetate.
Quantity
375.2 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
11 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:11])[CH3:10])=[C:4]([F:12])[CH:3]=1.[N+:13]([O-])([OH:15])=[O:14]>S(=O)(=O)(O)O.OS(O)(=O)=O.O=S(=O)=O>[Cl:1][C:2]1[C:7]([N+:13]([O-:15])=[O:14])=[CH:6][C:5]([NH:8][C:9](=[O:11])[CH3:10])=[C:4]([F:12])[CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
375.2 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)NC(C)=O)F
Name
Quantity
600 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Name
Quantity
400 mL
Type
solvent
Smiles
OS(=O)(=O)O.O=S(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Three
Name
ice water
Quantity
11 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
DISSOLUTION
Type
DISSOLUTION
Details
The solid was redissolved by the addition of 2 L of ethyl acetate and neutralized with aqueous NaOH to pH 7
CUSTOM
Type
CUSTOM
Details
separated
WASH
Type
WASH
Details
The organic layer was washed with 150 mL of water
DISTILLATION
Type
DISTILLATION
Details
200 mL of ethyl acetate were distilled off
ADDITION
Type
ADDITION
Details
the remaining solution was treated with 12 g of Celite® at 70° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with another 200 mL of ethyl acetate

Outcomes

Product
Name
Type
Smiles
ClC1=CC(=C(C=C1[N+](=O)[O-])NC(C)=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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